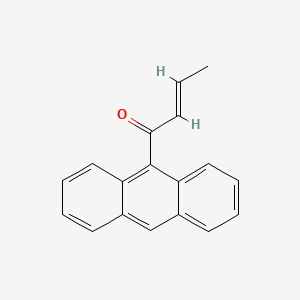
1-(Anthracen-9-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Anthracen-9-yl)but-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with a structure that includes an enone system conjugated with an aromatic ring. This compound is characterized by the presence of an anthracene moiety attached to a butenone chain. The molecular formula of this compound is C({18})H({14})O, and it has a molecular weight of 246.31 g/mol .
Preparation Methods
1-(Anthracen-9-yl)but-2-en-1-one can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between anthracene-9-carbaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial production methods for this compound may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
1-(Anthracen-9-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-(Anthracen-9-yl)but-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and organic electronic materials.
Biology: The compound exhibits fluorescence properties, making it useful as a fluorescent probe in biological imaging and diagnostic assays.
Medicine: Research has shown potential anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-yl)but-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biological macromolecules. This interaction can modulate the activity of enzymes and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
1-(Anthracen-9-yl)but-2-en-1-one can be compared with other anthracene derivatives and chalcones:
Similar Compounds: 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene are structurally related compounds with similar photophysical properties.
Uniqueness: The presence of the enone system in this compound distinguishes it from other anthracene derivatives, providing unique reactivity and biological activity.
Properties
Molecular Formula |
C18H14O |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(E)-1-anthracen-9-ylbut-2-en-1-one |
InChI |
InChI=1S/C18H14O/c1-2-7-17(19)18-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)18/h2-12H,1H3/b7-2+ |
InChI Key |
VQATZEWHKKVNNM-FARCUNLSSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Canonical SMILES |
CC=CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


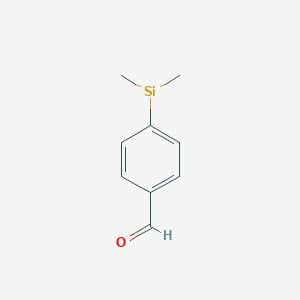
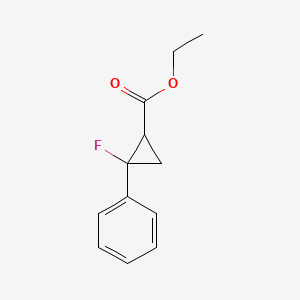

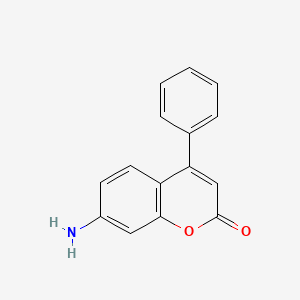
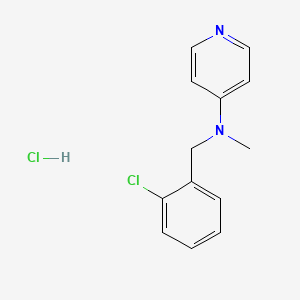
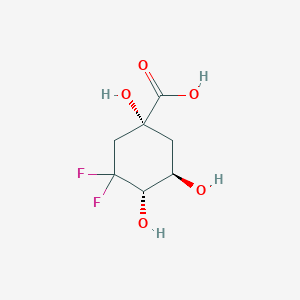
![Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12831693.png)

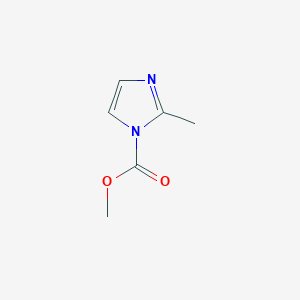
![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)
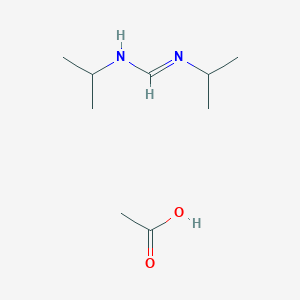
![2-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B12831724.png)
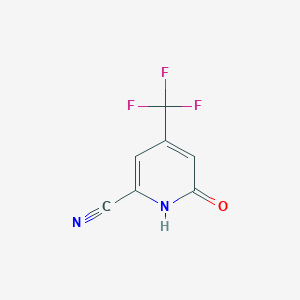
![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)
